N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide is a complex organic compound known for its diverse applications in various scientific fields This compound is characterized by its unique structure, which includes a chromene ring fused with a carboxamide group and a hydroxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide typically involves the condensation of 2-hydroxybenzaldehyde with 3-acetylcoumarin in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting intermediate is then subjected to further reactions, including amide formation, to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromene ring can be reduced to form corresponding alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Scientific Research Applications
N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its applications in:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s ability to form hydrogen bonds and π-π interactions with these targets contributes to its biological activity. For example, its anticancer properties are attributed to its ability to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins .
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxyphenyl)acetamide: Known for its analgesic and antipyretic properties.
N-(5-chloro-2-hydroxyphenyl)acetamide: Studied for its antimicrobial activity.
N-(2-hydroxy-5-nitrophenyl)acetamide: Investigated for its phytotoxic effects.
Uniqueness
Its ability to undergo diverse chemical reactions and its significant biological activity make it a valuable compound in various fields of research and industry .
Properties
CAS No. |
1846-95-3 |
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Molecular Formula |
C16H11NO4 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H11NO4/c18-13-7-3-2-6-12(13)17-15(19)11-9-10-5-1-4-8-14(10)21-16(11)20/h1-9,18H,(H,17,19) |
InChI Key |
UPWPHWFRPQECSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3O |
Origin of Product |
United States |
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